Cas no 189063-31-8 (4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide)

4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide
- SCHEMBL7470346
- WAKMPLDWYRISBC-UHFFFAOYSA-N
- 4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide
- 189063-31-8
- CCG-357747
- 4-(2-morpholinoethyloxy)benzenesulfonamide
- AKOS017283028
- Z149159182
- CHEMBL3402970
- DTXSID00596998
- BDBM50066122
- EN300-17585773
-
- インチ: InChI=1S/C12H18N2O4S/c13-19(15,16)12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H2,13,15,16)
- InChIKey: WAKMPLDWYRISBC-UHFFFAOYSA-N
計算された属性
- 精确分子量: 286.09872823Da
- 同位素质量: 286.09872823Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 354
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- XLogP3: 0.1
4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17585773-0.05g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 0.05g |
$348.0 | 2023-09-20 | |
Enamine | EN300-17585773-1g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 1g |
$414.0 | 2023-09-20 | |
Enamine | EN300-17585773-0.1g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 0.1g |
$364.0 | 2023-09-20 | |
Enamine | EN300-17585773-5g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 5g |
$1199.0 | 2023-09-20 | |
Enamine | EN300-17585773-2.5g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 2.5g |
$810.0 | 2023-09-20 | |
Enamine | EN300-17585773-0.25g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 0.25g |
$381.0 | 2023-09-20 | |
Enamine | EN300-17585773-0.5g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 0.5g |
$397.0 | 2023-09-20 | |
Enamine | EN300-17585773-10g |
4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |
189063-31-8 | 90% | 10g |
$1778.0 | 2023-09-20 |
4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamideに関する追加情報
Introduction to 4-(2-(Morpholin-4-yl)ethoxy)benzene sulfonamide
CAS No. 189063-31-8, commonly referred to as 4-(2-(Morpholin-4-yl)ethoxy)benzene sulfonamide, is a chemical compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a benzene ring substituted with a sulfonamide group and a morpholine-containing ethoxy substituent, making it a versatile building block for further chemical modifications.
The synthesis of 4-(2-(Morpholin-4-yl)ethoxy)benzene sulfonamide typically involves multi-step reactions, often starting from benzene sulfonamide derivatives. The introduction of the morpholine moiety is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield.
One of the most notable applications of this compound is in the development of advanced materials, particularly in the field of polymer chemistry. The sulfonamide group imparts unique electronic properties, while the morpholine substituent enhances solubility and stability in various solvents. These characteristics make it an ideal candidate for use in high-performance polymers, which are increasingly sought after in industries such as electronics and aerospace.
In addition to its material science applications, 4-(2-(Morpholin-4-yl)ethoxy)benzene sulfonamide has shown promise in biological systems. Recent studies have explored its potential as a bioactive molecule, particularly in drug delivery systems. The morpholine group is known for its ability to interact with biological membranes, suggesting that this compound could serve as a carrier for therapeutic agents. Furthermore, its sulfonamide functionality may contribute to enzymatic interactions, making it a valuable tool in pharmacological research.
The structural versatility of this compound also extends to its use as an intermediate in the synthesis of more complex molecules. By modifying the substituents on the benzene ring or altering the morpholine moiety, chemists can tailor the properties of the resulting compounds for specific applications. This adaptability underscores its importance as a foundational material in modern chemical research.
From an environmental standpoint, researchers have been investigating the biodegradability and ecological impact of CAS No. 189063-31-8. Understanding its behavior in natural systems is crucial for ensuring sustainable practices in its production and application. Initial findings suggest that under certain conditions, the compound can undergo microbial degradation, though further studies are needed to fully assess its environmental footprint.
In conclusion, 4-(2-(Morpholin-4-yl)ethoxy)benzene sulfonamide, with its unique combination of functional groups and structural flexibility, continues to be a focal point in both academic and industrial research. Its diverse applications span from advanced materials to biotechnology, with ongoing studies exploring new avenues for its utilization. As research progresses, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.
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